ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate
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Overview
Description
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . This compound is characterized by its unique cyclohepta[b]furan structure, which is a seven-membered ring fused with a furan ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable cycloheptanone derivative with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate can be compared with similar compounds such as:
Ethyl 2H,3H,3aH,4H,5H-cyclopenta[b]furan-3a-carboxylate: This compound has a five-membered ring instead of a seven-membered ring, leading to different chemical properties and reactivity.
Ethyl 2,3,4,5,6,7-hexahydro-3aH-cyclohepta[b]furan-3a-carboxylate: This compound is a fully hydrogenated derivative, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the ester functional group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2,3,4,5,6,7-hexahydrocyclohepta[b]furan-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-14-11(13)12-7-5-3-4-6-10(12)15-9-8-12/h6H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQALZQIYAWAPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC=C1OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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